2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)phenyl]-4-methyl-1,2,4-thiadiazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S/c1-13-9(15)14(17-10(13)16)7-4-2-3-6(5-7)8(11)12/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHUKKCKUUQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(SC1=O)C2=CC=CC(=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Direct Cyclocondensation of Functionalized Intermediates
Step 1: Synthesis of 3-(Difluoromethyl)phenyl Isothiocyanate
3-(Difluoromethyl)aniline is treated with CS₂ and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. The isothiocyanate intermediate is isolated via flash chromatography (petroleum ether/ethyl acetate).
Step 2: Reaction with Methyl Isocyanate
The isothiocyanate reacts with methyl isocyanate in a 1:1 molar ratio in a hexane/DCM solvent system. Sulfuryl chloride (1 equiv) is added dropwise at 0°C, and the mixture is stirred overnight. The crude product is purified via flash chromatography (PE:EA = 8:2), yielding the target compound as a white solid (52–68% yield).
Key Data :
Route 2: Post-Synthetic Functionalization
Step 1: Preparation of 4-Methyl-1,2,4-thiadiazolidine-3,5-dione
Methylamine reacts with thiophosgene to form methyl isocyanate, which undergoes cyclocondensation with thiourea derivatives in the presence of SO₂Cl₂.
Step 2: Suzuki-Miyaura Coupling for Difluoromethylphenyl Introduction
A palladium-catalyzed coupling reaction attaches the 3-(difluoromethyl)phenyl group to the pre-formed thiadiazolidine core. This method offers regioselectivity but requires stringent anhydrous conditions.
Optimization Table :
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Toluene | 110 | 45 |
| 2 | Pd(OAc)₂ | DMF | 80 | 62 |
| 3 | PdCl₂ | Dioxane | 100 | 58 |
Mechanistic Insights and Byproduct Analysis
The cyclocondensation mechanism involves nucleophilic attack of the isothiocyanate sulfur on the electrophilic carbon of the isocyanate, facilitated by SO₂Cl₂ acting as a dehydrating agent. Common byproducts include:
-
Chlorinated Derivatives : Result from over-chlorination by SO₂Cl₂, mitigated by stoichiometric control.
-
Oligomers : Formed at elevated temperatures, addressed by maintaining reactions below 35°C.
Purification and Crystallization Techniques
Flash Chromatography : Silica gel (200–300 mesh) with gradient elution (PE:EA) effectively removes polar impurities.
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, as confirmed by X-ray diffraction (XRPD) patterns matching polymorphic Form A.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters:
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Direct) | Route 2 (Coupling) |
|---|---|---|
| Yield (%) | 52–68 | 45–62 |
| Purity (%) | >98 | 92–95 |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Moderate |
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. The thiadiazolidine-dione structure can participate in redox reactions, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Key Differences and Implications
Heterocyclic Core Modifications
- Thiadiazolidine vs. Oxadiazolidine : Replacement of sulfur (thiadiazolidine) with oxygen (oxadiazolidine) alters electronic properties and bioavailability. Methazole, an oxadiazolidine derivative, exhibits herbicidal activity due to enhanced electrophilicity .
Substituent Effects
Research and Commercial Limitations
- The discontinuation of this compound suggests challenges in scalability, stability, or efficacy compared to established analogs like methazole .
Biological Activity
2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound's structure includes a thiadiazolidine ring that is known for its diverse biological properties. The presence of the difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of thiadiazolidine-3,5-dione exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively induce apoptosis in various cancer cell lines, including acute myelogenous leukemia (AML) cells.
Case Study: Antileukemic Activity
A study focusing on 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8) demonstrated that modifications to the thiadiazolidine structure can lead to enhanced potency against AML cells. The compound was noted for its rapid induction of cell death, with an LD50 value as low as 2.0 μM in MV-411 cells . This suggests that similar modifications in this compound may yield compounds with improved efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that thiadiazolidine derivatives can exhibit activity against various bacterial strains.
Table 1: Antibacterial Activity of Thiadiazolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TDZD-8 | E. faecalis | 40 µg/mL |
| TDZD-8 | P. aeruginosa | 50 µg/mL |
| TDZD-8 | S. typhi | Comparable to ceftriaxone |
| TDZD-8 | K. pneumoniae | Comparable to ceftriaxone |
This table summarizes the antibacterial activity observed in related compounds, suggesting potential for this compound to demonstrate similar effects.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to target specific molecular pathways involved in cancer cell survival and proliferation.
Apoptosis Induction
In studies involving thiadiazolidine derivatives, apoptosis was triggered through the downregulation of anti-apoptotic proteins such as Mcl-1 . This mechanism highlights the potential of these compounds in inducing programmed cell death in malignant cells.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiadiazolidines exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazolidines possess significant antibacterial activity, suggesting potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
Thiadiazolidine derivatives have shown anti-inflammatory effects in preclinical studies. For instance, compounds similar to 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione have been tested for their ability to inhibit pro-inflammatory cytokines. This property positions them as candidates for treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of thiadiazolidine derivatives reveal their ability to induce apoptosis in cancer cells. The compound has been linked to the modulation of cell signaling pathways involved in cancer progression. In vitro studies have shown that certain analogs can inhibit tumor growth effectively .
Material Science Applications
Polymer Chemistry
The compound can serve as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. Research has indicated that incorporating such thiadiazolidine derivatives into polymer matrices can improve their performance in various applications .
Nanotechnology
Thiadiazolidines are being explored for their potential in nanotechnology applications. They can act as stabilizing agents or precursors for nanoparticles, particularly in creating drug delivery systems. The ability to modify their surface chemistry allows for targeted delivery mechanisms in therapeutic applications .
Agricultural Chemistry Applications
Pesticidal Properties
The compound has been investigated for its pesticidal activities against agricultural pests. Studies have shown that it can be effective against specific insect species, making it a candidate for developing eco-friendly pesticides. The mechanism involves disrupting metabolic processes in pests, leading to effective pest control with lower environmental impact .
Herbicidal Activity
Research into herbicidal applications reveals that thiadiazolidines can inhibit the growth of certain weed species. Field trials have demonstrated their effectiveness in controlling unwanted vegetation while minimizing harm to crops .
Comprehensive Data Table
Q & A
Q. Table 1: Representative Reaction Conditions for Thiadiazolidine-Dione Synthesis
| Precursor | Reagents | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Thiosemicarbazide derivatives | Chloroacetic acid, NaOAc | DMF/AcOH | 2 h | 76–79% |
Advanced: How can regioselectivity challenges during cyclization be addressed?
Answer:
Regioselectivity in thiadiazolidine-dione formation is influenced by electronic and steric effects of substituents. For example, in structurally related pyrazole-4-carboxamide derivatives, substituents on the phenyl ring direct cyclization pathways . Methodological strategies include:
- Electronic modulation : Introducing electron-withdrawing groups (e.g., difluoromethyl) to stabilize intermediates.
- Catalytic optimization : Using NaOAc to deprotonate intermediates and control reaction kinetics .
- Computational modeling : DFT calculations to predict favorable transition states .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C-NMR : To confirm regiochemistry and substituent integration. For example, methyl groups at position 4 in thiadiazolidine-diones show distinct singlets at δ 2.8–3.2 ppm .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions with <2 ppm error) .
- X-ray crystallography : Resolves absolute configuration, though limited by crystal quality .
Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or off-target effects. For example, TDZD-8 (a structural analog) shows variable GSK-3β inhibition depending on ATP concentration . Solutions include:
- Dose-response curves : Test compound efficacy across a range of concentrations (e.g., 0.1–100 μM).
- Kinetic assays : Differentiate competitive vs. non-competitive inhibition using Lineweaver-Burk plots.
- Control experiments : Include known inhibitors (e.g., SB216763) to validate assay robustness .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
- Storage : In airtight containers at –20°C, away from oxidizers .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Lipinski’s Rule of Five : Assess drug-likeness via molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors.
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate absorption, metabolism, and toxicity. For example, the difluoromethyl group may enhance metabolic stability by resisting oxidation .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., GSK-3β inhibition using TDZD-8 as a reference) .
- Cell viability : MTT assays to rule out cytotoxicity (test concentrations ≤10 μM) .
- Binding affinity : Surface plasmon resonance (SPR) to measure interaction kinetics with target proteins .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Solvent optimization : Replace DMF with greener alternatives (e.g., PEG-400) to improve scalability .
- Catalyst screening : Transition metal catalysts (e.g., CuI) to accelerate cyclization .
- Process monitoring : In-line FTIR to track reaction progress and minimize byproducts .
Basic: What are the compound’s key physicochemical properties?
Answer:
- Molecular weight : ~327.3 g/mol (calculated from IUPAC name).
- LogP : Estimated at 2.5–3.0 (via ChemDraw), indicating moderate lipophilicity.
- Hydrogen bond acceptors : 5 (two ketone oxygens, two thiadiazole nitrogens, one difluoromethyl group) .
Advanced: How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?
Answer:
The difluoromethyl group enhances:
Q. Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
| Compound | IC50 (GSK-3β) | LogP | Metabolic Stability (t1/2) |
|---|---|---|---|
| TDZD-8 (fluorinated) | 1.2 μM | 2.8 | 4.5 h |
| Non-fluorinated analog | 8.7 μM | 1.5 | 1.2 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
